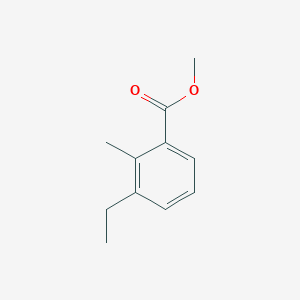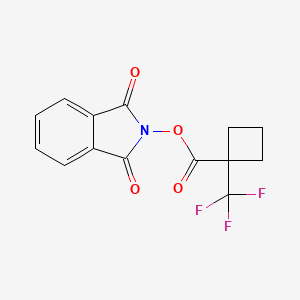
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group and a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate typically involves multiple steps. One common method includes the trifluoromethylation of indoles using reagents like CF₃SO₂Na under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced properties.
Applications De Recherche Scientifique
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Thiourea-based compounds: These compounds share some structural similarities and are used in various chemical and biological applications.
Uniqueness
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to its combination of a trifluoromethyl group and a cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propriétés
| 2248325-30-4 | |
Formule moléculaire |
C14H10F3NO4 |
Poids moléculaire |
313.23 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)13(6-3-7-13)12(21)22-18-10(19)8-4-1-2-5-9(8)11(18)20/h1-2,4-5H,3,6-7H2 |
Clé InChI |
REGCZGPBRAMKMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


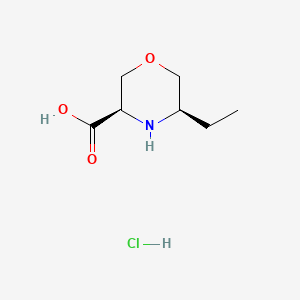



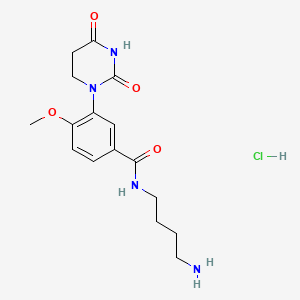
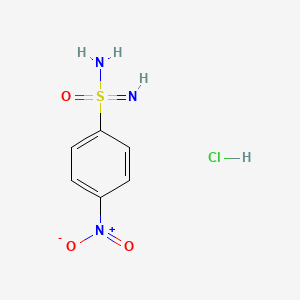
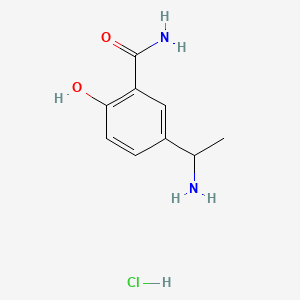
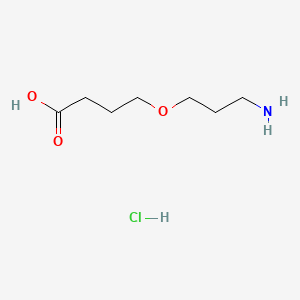

![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
